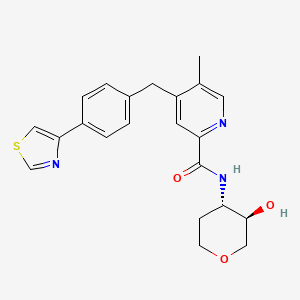
PGMI-004A
描述
PGMI-004A is a potent inhibitor of phosphoglycerate mutase 1 (PGAM1), an enzyme that plays a critical role in glycolysis and biosynthesis in cancer cells. This compound has been identified as a promising compound for cancer therapy due to its ability to inhibit PGAM1, thereby disrupting cancer cell metabolism and proliferation .
科学研究应用
PGMI-004A has several scientific research applications, particularly in the fields of cancer biology and metabolism:
Cancer Research: this compound is used to study the role of PGAM1 in cancer cell metabolism and to evaluate its potential as a therapeutic target. .
Metabolic Studies: The compound is used to investigate the metabolic pathways regulated by PGAM1, including glycolysis and the pentose phosphate pathway.
Drug Development: this compound serves as a lead compound for the development of new cancer therapies.
作用机制
PGMI-004A exerts its effects by binding to an allosteric site on phosphoglycerate mutase 1. This binding induces a conformational change in the enzyme, inhibiting its catalytic activity. As a result, the conversion of 3-phosphoglycerate to 2-phosphoglycerate is disrupted, leading to decreased glycolysis and biosynthesis in cancer cells . The inhibition of PGAM1 also affects the pentose phosphate pathway, reducing the production of nucleotides and other biosynthetic precursors necessary for cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PGMI-004A involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the optimization of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization and chromatography to ensure its suitability for research and therapeutic applications .
化学反应分析
Types of Reactions
PGMI-004A primarily undergoes interactions with the enzyme phosphoglycerate mutase 1. It acts as an allosteric inhibitor, binding to a site adjacent to the substrate pocket and altering the enzyme’s conformation .
Common Reagents and Conditions
The inhibition of PGAM1 by this compound is typically studied under in vitro conditions using cell lines. The compound is dissolved in dimethyl sulfoxide (DMSO) and added to cell cultures at specific concentrations to observe its effects on enzyme activity and cell proliferation .
Major Products Formed
The primary outcome of this compound’s interaction with PGAM1 is the inhibition of the enzyme’s activity, leading to decreased levels of 2-phosphoglycerate and increased levels of 3-phosphoglycerate in cancer cells. This disruption in glycolysis and biosynthesis pathways results in reduced cell proliferation and tumor growth .
相似化合物的比较
PGMI-004A is unique in its ability to allosterically inhibit PGAM1. Other similar compounds include:
MJE3: Another PGAM1 inhibitor that has shown potential in preclinical studies.
Epigallocatechin-3-gallate (EGCG): A natural compound found in green tea that inhibits PGAM1 and has demonstrated anticancer properties.
Compared to these compounds, this compound has been shown to be more potent and selective in inhibiting PGAM1, making it a valuable tool for cancer research and drug development .
属性
IUPAC Name |
3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]anthracene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3NO6S/c22-21(23,24)10-5-7-11(8-6-10)25-32(30,31)15-9-14-16(20(29)19(15)28)18(27)13-4-2-1-3-12(13)17(14)26/h1-9,25,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVNBCMGEUDKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735062 | |
| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313738-90-7 | |
| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of PGMI-004A and how does it affect cancer cell metabolism?
A1: this compound is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1) [, ]. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolysis pathway. By inhibiting PGAM1, this compound disrupts the balance of these metabolites. This leads to increased 3-PG levels, which inhibits 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative pentose phosphate pathway (PPP). Concurrently, the decreased 2-PG levels reduce the activation of 3-phosphoglycerate dehydrogenase (PHGDH), further impacting biosynthesis [, ]. This combined effect disrupts glycolysis, PPP flux, and biosynthesis, ultimately hindering cancer cell proliferation and tumor growth [, , ].
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts don't specify the molecular formula, weight, or spectroscopic data of this compound, one study describes it as a "N-xanthone benzenesulfonamide" derivative []. The full chemical name is 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide []. Further research is needed to uncover detailed structural information.
Q3: Has this compound demonstrated efficacy in preclinical models?
A3: Yes, this compound has shown promising results in preclinical studies. In xenograft nude mice models, this compound treatment effectively attenuated tumor growth with minimal toxicity [, ]. Moreover, it inhibited the proliferation of primary leukemia cells from human AML, CML, and B-ALL patients while sparing healthy CD34+ cells and mononucleocytes [, ]. These findings highlight the potential of this compound as a targeted anti-cancer agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



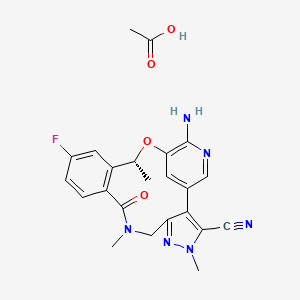
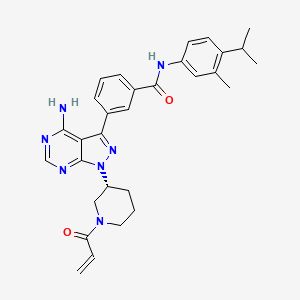


![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)
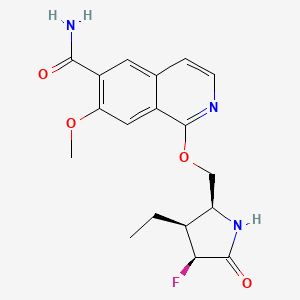
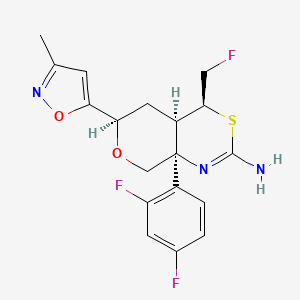
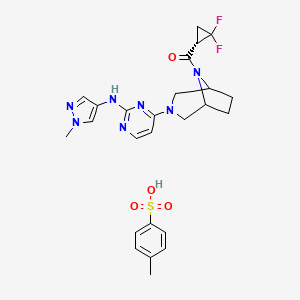
![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)
![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)
